1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine
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Overview
Description
1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperidine is a compound that features a piperidine ring substituted with a 1-methyl-4-nitro-1H-imidazol-5-yl group
Preparation Methods
The synthesis of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine typically involves the reaction of 1-methyl-4-nitro-1H-imidazole with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
The major products formed from these reactions include derivatives with modified functional groups, such as amino or halogenated imidazole rings.
Scientific Research Applications
1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperidine has several scientific research applications:
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents[][8].
Mechanism of Action
The mechanism of action of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperidine can be compared with other similar compounds, such as:
4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: This compound features a triazole ring instead of a piperidine ring, which can lead to different chemical and biological properties.
Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate: This compound has an ester group, which can affect its solubility and reactivity compared to the piperidine derivative.
Properties
CAS No. |
17024-55-4 |
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Molecular Formula |
C9H14N4O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(3-methyl-5-nitroimidazol-4-yl)piperidine |
InChI |
InChI=1S/C9H14N4O2/c1-11-7-10-8(13(14)15)9(11)12-5-3-2-4-6-12/h7H,2-6H2,1H3 |
InChI Key |
NKEBPMPZKOQQGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1N2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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